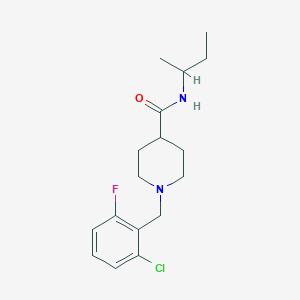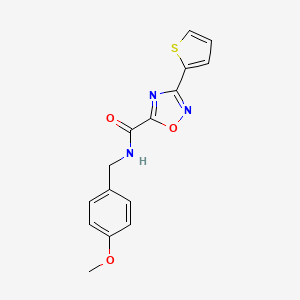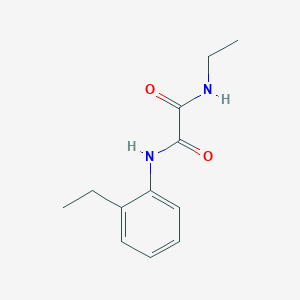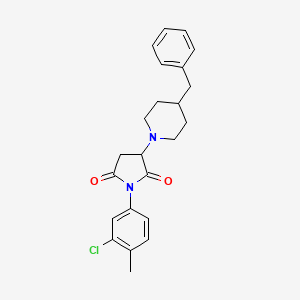
N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It has shown potential as a treatment for various autoimmune diseases, including psoriasis and lupus.
Wirkmechanismus
N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of various cytokines, such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide can block the downstream signaling of these cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to reduce inflammation in various preclinical models of autoimmune diseases. It has also been shown to improve skin lesions in psoriasis patients in a phase 2 clinical trial. In addition, N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has a favorable safety profile, with no serious adverse events reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, its potency may vary depending on the assay used, which can affect the interpretation of results. Another limitation is that N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide may not be effective for all autoimmune diseases, as the role of TYK2 signaling may differ between diseases.
Zukünftige Richtungen
Future research on N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide could focus on optimizing its potency and selectivity, as well as evaluating its efficacy in additional autoimmune diseases. Other potential directions include investigating its mechanism of action in more detail and exploring combination therapy with other drugs. Furthermore, N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide could be evaluated in clinical trials for its potential in treating cancer and infectious diseases, as TYK2 signaling has been implicated in these conditions as well.
Synthesemethoden
N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide was first synthesized by Bristol-Myers Squibb's medicinal chemistry team. The synthesis process involves the reaction of 2-chloro-6-fluorobenzylamine with sec-butyl isocyanide to form the corresponding isocyanide intermediate. The intermediate is then reacted with piperidine-4-carboxylic acid to produce N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential as a treatment for autoimmune diseases. In preclinical studies, it has shown efficacy in models of psoriasis, lupus, and inflammatory bowel disease. Clinical trials have also been conducted to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O/c1-3-12(2)20-17(22)13-7-9-21(10-8-13)11-14-15(18)5-4-6-16(14)19/h4-6,12-13H,3,7-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJHNFELFWLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5031273.png)
![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5031281.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031293.png)

![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)

![ethyl 2-{[2-cyano-3-(3-propoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5031315.png)


![1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol)](/img/structure/B5031333.png)


![3-(diphenylmethyl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5031359.png)